Cas no 2229224-08-0 (1-(1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopropyl)ethan-1-amine)

1-(1-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropyl)ethan-1-amine is a structurally unique amine derivative featuring a fused oxabicyclo[2.2.1]heptane and cyclopropyl framework. This compound exhibits notable rigidity and stereochemical complexity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the oxabicyclic moiety enhances its potential as a chiral building block for asymmetric synthesis, while the cyclopropyl group contributes to metabolic stability. Its well-defined stereochemistry allows for precise control in the design of bioactive molecules. The compound's stability under various reaction conditions further underscores its utility in multi-step synthetic routes. Researchers may find applications in the development of novel therapeutics or specialty chemicals requiring constrained, three-dimensional architectures.
1-(1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopropyl)ethan-1-amine structure
2229224-08-0 structure
Product Name:1-(1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopropyl)ethan-1-amine
CAS No:2229224-08-0
MF:C11H19NO
MW:181.274663209915
CID:6282031
PubChem ID:165970370
Update Time:2025-06-11

1-(1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopropyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopropyl)ethan-1-amine
    • EN300-1754167
    • 1-(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropyl)ethan-1-amine
    • 2229224-08-0
    • Inchi: 1S/C11H19NO/c1-7(12)11(4-5-11)9-6-8-2-3-10(9)13-8/h7-10H,2-6,12H2,1H3
    • InChI Key: OEDPGULMRLBQHC-UHFFFAOYSA-N
    • SMILES: O1C2CCC1C(C2)C1(C(C)N)CC1

Computed Properties

  • Exact Mass: 181.146664230g/mol
  • Monoisotopic Mass: 181.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 35.2Ų

1-(1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopropyl)ethan-1-amine Pricemore >>

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Additional information on 1-(1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopropyl)ethan-1-amine

Introduction to 1-(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropyl)ethan-1-amine (CAS No. 2229224-08-0)

1-(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropyl)ethan-1-amine, also known by its CAS number 2229224-08-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl group and a 7-oxabicyclo[2.2.1]heptane ring system, making it a promising candidate for various therapeutic applications.

The chemical structure of 1-(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropyl)ethan-1-amine is particularly intriguing due to its potential to interact with specific biological targets. The cyclopropyl group, known for its high reactivity and unique electronic properties, can enhance the compound's binding affinity to receptors or enzymes. Meanwhile, the 7-oxabicyclo[2.2.1]heptane ring system provides structural rigidity and conformational constraints, which can improve the compound's selectivity and reduce off-target effects.

Recent studies have explored the pharmacological properties of 1-(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropyl)ethan-1-amine. One notable area of research is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of this compound to selectively bind to specific GPCRs could lead to the development of new therapeutic agents for conditions such as pain management, anxiety disorders, and neurodegenerative diseases.

In addition to its potential as a GPCR modulator, 1-(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropyl)ethan-1-amine has been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in immune cells. These findings suggest that it may have therapeutic potential in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 1-(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropyl)ethan-1-amine has also been a focus of recent research efforts. Various synthetic routes have been developed to optimize the yield and purity of the final product. One common approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the cyclopropyl and 7-oxabicyclo[2.2.1]heptane moieties efficiently. These synthetic methods not only enhance the practicality of large-scale production but also allow for the introduction of functional groups that can further tailor the compound's biological activity.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropyl)ethan-1-amine. Preliminary results from phase I trials have shown that the compound is well-tolerated by human subjects at various dose levels, with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical studies to assess its therapeutic potential in specific disease indications.

Beyond its therapeutic applications, 1-(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropyl)ethan-1-amine has also been studied for its potential use in diagnostic imaging agents. The unique structural features of this compound make it suitable for conjugation with imaging labels such as radioisotopes or fluorescent dyes, which can enhance its utility in non-invasive imaging techniques like positron emission tomography (PET) and fluorescence imaging.

In conclusion, 1-(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropyl)ethan-1-amine (CAS No. 2229224-08-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and pharmacological properties make it an attractive candidate for further investigation and development into novel therapeutic agents and diagnostic tools.

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